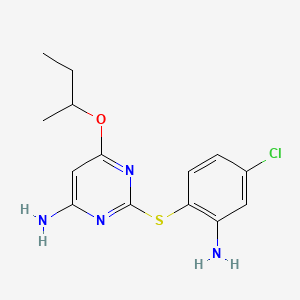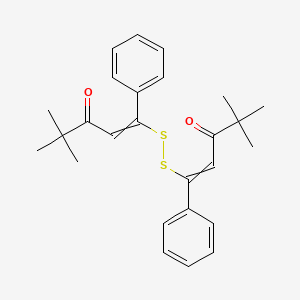
1,1'-Disulfanediylbis(4,4-dimethyl-1-phenylpent-1-en-3-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Disulfanediylbis(4,4-dimethyl-1-phenylpent-1-en-3-one) is a complex organic compound characterized by the presence of disulfide and enone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Disulfanediylbis(4,4-dimethyl-1-phenylpent-1-en-3-one) typically involves the reaction of 4,4-dimethyl-1-phenylpent-1-en-3-one with a disulfide reagent under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
1,1’-Disulfanediylbis(4,4-dimethyl-1-phenylpent-1-en-3-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiol groups.
Substitution: The enone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
1,1’-Disulfanediylbis(4,4-dimethyl-1-phenylpent-1-en-3-one) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-Disulfanediylbis(4,4-dimethyl-1-phenylpent-1-en-3-one) involves its interaction with molecular targets through its functional groups. The disulfide bond can undergo redox reactions, while the enone group can participate in nucleophilic addition reactions. These interactions can modulate various biochemical pathways and molecular targets.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-1-phenylpentane-1,3-dione: Similar in structure but lacks the disulfide bond.
1,1’-(Disulfanediyldi-4,1-phenylene)diethanone: Contains a disulfide bond but differs in the overall structure.
Properties
CAS No. |
189028-75-9 |
|---|---|
Molecular Formula |
C26H30O2S2 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
1-[(4,4-dimethyl-3-oxo-1-phenylpent-1-enyl)disulfanyl]-4,4-dimethyl-1-phenylpent-1-en-3-one |
InChI |
InChI=1S/C26H30O2S2/c1-25(2,3)23(27)17-21(19-13-9-7-10-14-19)29-30-22(18-24(28)26(4,5)6)20-15-11-8-12-16-20/h7-18H,1-6H3 |
InChI Key |
ZUOQPGWMMSCEEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C=C(C1=CC=CC=C1)SSC(=CC(=O)C(C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{3-[(4-Fluorophenyl)sulfanyl]phenyl}oxane-4-carboxamide](/img/structure/B14247421.png)
![2,2'-[(E)-Diazenediyl]bis[N-(1-hydroxybutan-2-yl)-2-methylpropanamide]](/img/structure/B14247427.png)
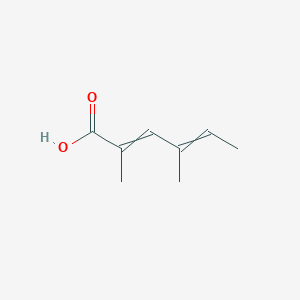
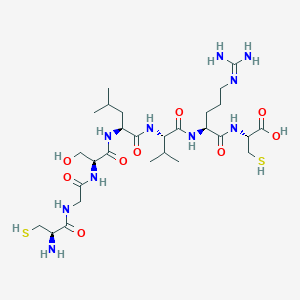
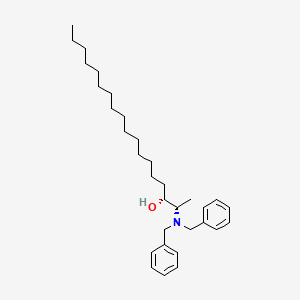
![5-Phenylpyrido[3,2-d]oxazin-8-one](/img/structure/B14247446.png)
![2-[(2-Hydroxyethyl)amino]-N-methylbenzamide](/img/structure/B14247448.png)
![2-[(4-Methylbenzene-1-sulfonyl)methyl]-2H-naphtho[2,3-d][1,3]dioxole](/img/structure/B14247457.png)
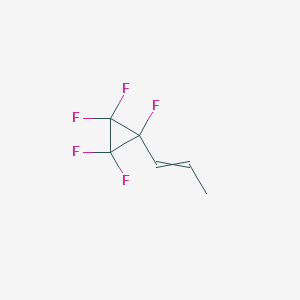
![2-[(tert-Butylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B14247464.png)
![[2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dimethanol](/img/structure/B14247472.png)
